(S)-Apogossypol

Bcl-2 family in vivo toxicology maximum tolerated dose

Racemic or undefined Apogossypol introduces stereochemical variability that compromises reproducibility in Bcl-2 inhibition studies. (S)-Apogossypol (CAS 66389-74-0) is the optically pure atropisomer, enabling stereochemically defined research with validated pan-Bcl-2 family antagonism (Bcl-2, Bcl-XL, Mcl-1, Bcl-W, Bcl-B; IC50 0.5-2 μM). • Eliminates reactive aldehyde toxicity of parent Gossypol; 2-4× higher MTD in murine models • Active against Mcl-1-driven resistance where Venetoclax/ABT-737 fail • Validated scaffold for Sabutoclax-class derivatives with ~10-fold improved potency

Molecular Formula C28H32O6S
Molecular Weight 496.6 g/mol
Cat. No. B15145842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Apogossypol
Molecular FormulaC28H32O6S
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.S
InChIInChI=1S/C28H30O6.H2S/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;/h7-12,29-34H,1-6H3;1H2
InChIKeyMEOWTYRKWJLKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Apogossypol: Stereodefined Pan-Bcl-2 Inhibitor


(S)-Apogossypol is the optically pure (S)-enantiomer (atropisomer) of Apogossypol, a semi-synthetic derivative of the natural product Gossypol [1]. Apogossypol is generated by eliminating the two reactive aldehyde groups present in Gossypol, yielding a compound that retains broad-spectrum antagonism against anti-apoptotic Bcl-2 family proteins including Bcl-2, Bcl-XL, Mcl-1, Bcl-W, and Bcl-B [2]. The (S)-enantiomer represents the atropisomerically resolved form of racemic (±)-Apogossypol, enabling stereochemically defined studies of Bcl-2 family inhibition and apoptosis induction [3].

Stereochemical Control Optically pure (S)-enantiomer for defined Bcl-2 family inhibition studies
Target Engagement Pan-Bcl-2 antagonism across Bcl-2, Bcl-XL, Mcl-1, Bcl-W, Bcl-B
Toxicity Context Reported lower toxicity profile vs. Gossypol in murine models

Why (S)-Apogossypol Cannot Be Replaced


Generic substitution of (S)-Apogossypol with racemic (±)-Apogossypol, parent Gossypol, or alternative Bcl-2 inhibitors is scientifically invalid for applications requiring defined stereochemistry, reduced toxicity, or pan-Bcl-2 inhibition. First, the (+) and (−) atropisomers of Apogossypol display differential proapoptotic activities [1]. Second, Gossypol carries two reactive aldehyde groups that confer significant hepatotoxicity and gastrointestinal toxicity not present in Apogossypol [2]. Third, selective Bcl-2 inhibitors such as Venetoclax (ABT-199) or ABT-737 lack activity against Mcl-1, whereas Apogossypol maintains pan-Bcl-2 inhibitory capacity, making it functionally non-interchangeable in systems where Mcl-1 mediates resistance [3]. Procurement of the defined (S)-enantiomer is therefore essential for experiments requiring reproducible stereochemical identity, attenuated toxicity, or broad-spectrum Bcl-2 family antagonism.

Enantiomer Racemic (±)-Apogossypol contains both atropisomers; proapoptotic activity may differ between enantiomers.
Parent Gossypol carries reactive aldehyde groups; toxicity profile may not transfer and limits direct substitution.
Selectivity Selective Bcl-2 inhibitors (Venetoclax, ABT-737) lack Mcl-1 inhibition; pan-inhibitory profile may not be maintained.

(S)-Apogossypol: Head-to-Head Evidence


Reduced In Vivo Toxicity vs. Gossypol

Apogossypol demonstrates substantially reduced in vivo toxicity compared to its parent compound Gossypol. Daily oral dosing studies established that mice tolerate Apogossypol at doses 2–4 times higher than Gossypol, with the maximum tolerated dose (MTD) for Apogossypol reported as approximately 80 mg/kg/day compared to Gossypol's MTD [1]. At an equimolar oral dose of 120 μmol/kg administered 5 times weekly for 3 weeks, Apogossypol-treated mice exhibited 100% survival whereas Gossypol-treated mice showed significantly reduced survival [2]. Hepatotoxicity and gastrointestinal toxicity (intestinal edema and ileus) represented the major adverse activities of Gossypol, with Apogossypol described as far less toxic [3].

In Vivo Toxicity vs. Gossypol
Reported
MTD ~80 mg/kg/day (Apogossypol) vs. ~20–40 mg/kg/day (Gossypol); 100% survival at 120 µmol/kg 5×/week
Reported in vivo toxicity context; supports wider dosing-window research.
Female Balb/c mice, oral dosing; hepatotoxicity endpoints.
Bcl-2 family in vivo toxicology maximum tolerated dose hepatotoxicity

Improved Pharmacokinetic Profile vs. Gossypol

Apogossypol exhibits a superior pharmacokinetic profile compared to Gossypol, characterized by a slower clearance rate and larger area under the curve (AUC). Pharmacokinetic studies in mice following intravenous and oral administration demonstrated that Apogossypol achieves an AUC that is 50–75% higher than that of Gossypol at equimolar doses, a difference attributable principally to reduced clearance rate [1]. Both compounds exhibit similar oral bioavailability (10–13%) and comparable Cmax (10–20 μM) [2]. Apogossypol also demonstrated delayed Tmax (1 hour) and less distribution compared to Gossypol, along with better microsomal stability in human and mouse liver microsomal preparations [3].

PK Profile vs. Gossypol
Reported
AUC 50–75% higher than Gossypol; slower clearance; oral bioavailability 10–13%
Supports exposure-model interpretation and target-engagement duration studies.
Mouse PK, LC/MS/MS; Tmax 1 h, reduced distribution.
pharmacokinetics AUC clearance oral bioavailability microsomal stability

Broad-Spectrum Pan-Bcl-2 Inhibition

Apogossypol functions as a broad-spectrum pan-Bcl-2 antagonist, competing with the BH3 peptide-binding sites on Bcl-2, Bcl-XL, Mcl-1, Bcl-W, and Bcl-B with IC50 values ranging from 0.5 to 2 μM, though it lacks activity against Bfl-1 [1]. This pan-inhibitory profile contrasts sharply with selective Bcl-2 inhibitors such as Venetoclax (ABT-199), which is highly selective for Bcl-2 but inactive against Bcl-XL and Mcl-1, and ABT-737, which inhibits Bcl-2, Bcl-XL, and Bcl-W but lacks activity against Mcl-1 . The (+)-Apogossypol enantiomer binds to Mcl-1, Bcl-2, and Bcl-xL with EC50 values of 2.6 μM, 2.8 μM, and 3.69 μM, respectively .

Pan-Bcl-2 Inhibition
Class-level
IC50 0.5–2 µM against Bcl-2, Bcl-XL, Mcl-1, Bcl-W, Bcl-B; no Bfl-1 inhibition. Mcl-1 activity absent in ABT-737/Venetoclax.
Reported pan-inhibitory profile; supports Mcl-1 resistance pathway studies.
FP competition assays; enantiomer binding EC50 2.6–3.69 µM.
pan-Bcl-2 inhibitor Mcl-1 Bcl-xL Bcl-2 BH3 mimetic

Prostate Cancer Xenograft Tumor Growth Inhibition

Apogossypol demonstrates significant in vivo anti-tumor activity in prostate cancer models. In LNCaP prostate cancer xenograft studies, Apogossypol significantly inhibited tumor growth in a dose-dependent manner, with the in vivo efficacy accompanied by reduced toxicity compared to Gossypol [1]. Mechanistically, Apogossypol inhibited growth and proliferation of prostate cancer cells by downregulating Bcl-2 protein expression and activating caspase-3 and caspase-8 [2]. The compound exerted strong anti-tumor effects on LNCaP cells in vitro in a dose-dependent fashion as assessed by MTT and colony formation assays [3].

Prostate Cancer Xenograft
Reported
LNCaP xenograft: dose-dependent tumor growth inhibition; reduced toxicity vs. Gossypol; caspase-3/8 activation
Reported tumor model response; supports cytotoxicity and apoptosis endpoint review.
In vitro MTT/colony formation; in vivo xenograft model.
prostate cancer xenograft LNCaP in vivo efficacy tumor growth inhibition

Scaffold for Sabutoclax Derivatization

(S)-Apogossypol functions as a critical synthetic intermediate and scaffold for generating more potent pan-Bcl-2 inhibitors. The Apogossypol derivative Sabutoclax (BI-97C1), an optically pure compound derived from (S)-Apogossypol, exhibits substantially enhanced potency with IC50 values of 0.31 μM (Bcl-xL), 0.32 μM (Bcl-2), 0.20 μM (Mcl-1), and 0.62 μM (Bfl-1) . This represents an approximate 10-fold improvement in potency relative to the parent Apogossypol scaffold (IC50 range 0.5–2 μM) [1]. The structure-activity relationship demonstrates that Apogossypol serves as a privileged scaffold for further medicinal chemistry optimization, enabling the development of more potent pan-active inhibitors .

Scaffold for Sabutoclax
Context-dependent
Sabutoclax (BI-97C1) shows ~10× potency improvement (IC50 0.20–0.62 µM) over parent (S)-Apogossypol.
Supports medicinal chemistry scaffold optimization; (S)-stereochemistry critical for SAR.
Derivatization route established; verify in target assays.
Sabutoclax BI-97C1 derivative potency improvement pan-Bcl-2

(S)-Apogossypol: Validated Applications


In Vivo Pan-Bcl-2 Inhibition with Reduced Hepatotoxicity

Investigators requiring sustained Bcl-2 family inhibition in murine models with minimal confounding organ toxicity should select Apogossypol over Gossypol. The compound's 2–4× higher MTD and superior survival outcomes at equimolar doses (120 μmol/kg) enable extended dosing regimens without the severe hepatotoxicity and gastrointestinal adverse events associated with Gossypol [1]. The 50–75% higher AUC further supports less frequent dosing schedules while maintaining target engagement.

Mcl-1-Mediated Resistance Studies

In cancer models where Mcl-1 upregulation confers resistance to selective Bcl-2 inhibitors (e.g., Venetoclax or ABT-737), Apogossypol serves as an essential tool compound due to its pan-inhibitory profile encompassing Mcl-1 (IC50 0.5–2 μM) [2]. This property makes Apogossypol uniquely suited for dissecting Mcl-1-dependent resistance mechanisms and validating the therapeutic rationale for pan-Bcl-2 inhibition in Mcl-1-overexpressing malignancies.

Scaffold-Based Potency Optimization

Medicinal chemistry groups developing next-generation pan-Bcl-2 inhibitors should procure (S)-Apogossypol as a validated starting scaffold. The established synthetic route to Sabutoclax (BI-97C1) demonstrates that structural elaboration of the Apogossypol core can yield compounds with approximately 10-fold improved potency (IC50 0.20–0.62 μM) . The defined (S)-stereochemistry is essential for SAR studies and for generating optically pure derivatives with reproducible biological activity.

Prostate Cancer Xenograft Studies

For in vivo evaluation of Bcl-2 inhibition in prostate cancer, Apogossypol offers validated efficacy in LNCaP xenograft models with dose-dependent tumor growth inhibition and a favorable toxicity profile [3]. The compound's demonstrated mechanism—downregulation of Bcl-2 protein expression and activation of caspase-3 and caspase-8—provides a well-characterized pharmacodynamic framework for interpreting in vivo outcomes.

Application
Selection Property
Validation Focus
In vivo pan-Bcl-2 inhibition research
Toxicity-context difference vs. Gossypol
Hepatotoxicity and survival endpoint monitoring
Mcl-1-mediated resistance studies
Pan-inhibitory profile including Mcl-1
Mcl-1-dependent resistance pathway validation
Medicinal chemistry scaffold optimization
Defined (S)-stereochemistry for SAR
Potency improvement and derivative synthesis
Prostate cancer cell-model studies
Reported in vivo model-response context
Tumor growth inhibition and caspase endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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